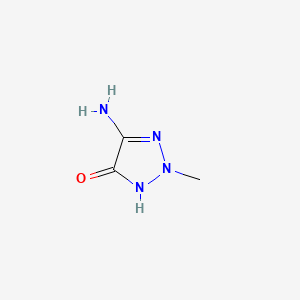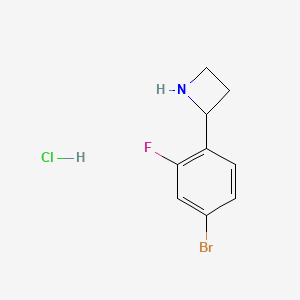
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a 2-methylpentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane can be achieved through several methods:
Alkylation of Cyclobutane: One common method involves the alkylation of cyclobutane with 2-methylpentyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Bromination: Another approach involves the bromination of 1-(2-methylpentyl)cyclobutane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases like potassium tert-butoxide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide, elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
科学的研究の応用
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in studies investigating its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane depends on its specific application:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Elimination Reactions: The compound undergoes deprotonation, leading to the formation of alkenes through the elimination of hydrogen bromide.
Oxidation: The compound is oxidized to form alcohols or ketones, involving the transfer of electrons and the formation of new oxygen-containing functional groups.
類似化合物との比較
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane can be compared with similar compounds such as:
1-(Bromomethyl)cyclobutane: Lacks the 2-methylpentyl group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(2-methylpentyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and chemical properties.
1-(Bromomethyl)-1-(2-methylhexyl)cyclobutane: Similar structure but with a longer alkyl chain, affecting its physical and chemical properties.
特性
分子式 |
C11H21Br |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(2-methylpentyl)cyclobutane |
InChI |
InChI=1S/C11H21Br/c1-3-5-10(2)8-11(9-12)6-4-7-11/h10H,3-9H2,1-2H3 |
InChIキー |
BXFZZHFBRMQACB-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC1(CCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)

![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)
![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)

![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)



